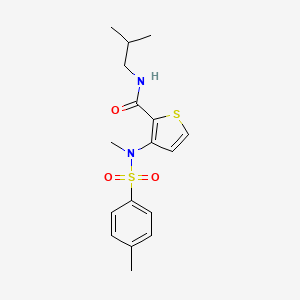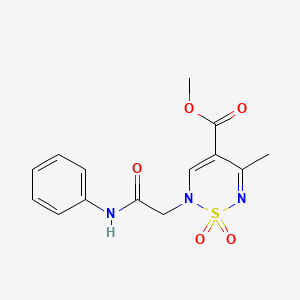
3-(N,4-dimethylphenylsulfonamido)-N-isobutylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(N,4-dimethylphenylsulfonamido)-N-isobutylthiophene-2-carboxamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are commonly used as carbonic anhydrase inhibitors and have applications in medical treatments, such as diuretics, anticonvulsants, and in the treatment of glaucoma. They are also explored for their potential in treating various viral infections, including hepatitis C.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. In the context of thiophene derivatives, the reaction may involve the use of thiophene carboxamide precursors. For example, the synthesis of N,N-dimethylthiophene-2- and -3-carboselenoamides involves the reaction of the corresponding carboxamide with phenyldichlorophosphine selenide . Although the exact synthesis of "3-(N,4-dimethylphenylsulfonamido)-N-isobutylthiophene-2-carboxamide" is not detailed in the provided papers, similar methodologies could be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized by X-ray crystallography. For instance, the crystal structure of 2-amino-3-(N-O-chlorophenylcarboxamido)-3,4-dimethylthiophene was determined using this method, revealing that the compound crystallizes in the monoclinic space group with specific cell parameters and features intermolecular hydrogen bonds . These structural insights are crucial for understanding the interaction of sulfonamides with their biological targets.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, depending on their functional groups. The interaction of sulfonamides with carbonic anhydrase isoforms has been extensively studied, as seen in the inhibition of several mammalian carbonic anhydrase isozymes by 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide . Additionally, sulfonamide derivatives have been shown to inhibit HCV NS4B, indicating their potential as antiviral agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonamide group typically increases the compound's water solubility, which is beneficial for biological applications. The electronic properties of the thiophene ring and the substituents attached to it can affect the compound's reactivity and binding affinity to biological targets. The crystallographic studies provide valuable information about the molecular conformation and potential intermolecular interactions, which are important for the compound's stability and solubility .
Aplicaciones Científicas De Investigación
Sulfonamides Applications
Sulfonamides are a class of compounds known for their wide-ranging applications in medicinal chemistry. They serve as the backbone for several clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their versatility extends to the development of novel drugs with antitumor activity. For instance, sulfonamide-based carbonic anhydrase inhibitors have shown promise as selective antiglaucoma drugs and antitumor agents, targeting specific isoforms for therapeutic and diagnostic purposes (Carta, Scozzafava, & Supuran, 2012). Additionally, sulfonamides have been investigated for their antibacterial properties, highlighting their potential as potent antibacterial agents (Rathore et al., 2021).
Thiophene Derivatives in Scientific Research
Thiophene derivatives, on the other hand, are recognized for their significant biological activities, including antibacterial properties. Aryl sulfonamides bearing thiophene moieties have been explored for their potential in combating bacterial infections, demonstrating the importance of thiophene-arylsulfonamide structures in the development of new pharmacological agents. This underlines the critical role of structural optimization in enhancing the efficacy of sulfonamide-containing compounds against a range of pathogenic microbes (Rathore et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of 3-(N,4-dimethylphenylsulfonamido)-N-isobutylthiophene-2-carboxamide is Cytochrome P450 2C18 . Cytochrome P450 2C18 is a protein that in humans is encoded by the CYP2C18 gene. It belongs to the cytochrome P450 family of enzymes, which are monooxygenases that catalyze many reactions involved in drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Safety and Hazards
Sulfonamides are generally considered safe for use in humans, but they can cause allergic reactions in some individuals. They should be handled with care in the laboratory to avoid exposure.
Direcciones Futuras
Propiedades
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfonylamino]-N-(2-methylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-12(2)11-18-17(20)16-15(9-10-23-16)19(4)24(21,22)14-7-5-13(3)6-8-14/h5-10,12H,11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXBSIFUBHMSSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N,4-dimethylphenylsulfonamido)-N-isobutylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2518952.png)
![6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B2518953.png)
amino}-4,4-dimethylpentanoic acid](/img/structure/B2518955.png)
![Methyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2518956.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2518960.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-3-fluorobenzamide](/img/structure/B2518961.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2518963.png)

![2-[3-(2-Chlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2518968.png)
![methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2518970.png)
![(E)-methyl 2-((2-bromobenzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2518972.png)
![1-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-morpholino-1-ethanone](/img/structure/B2518973.png)
